molecular formula C12H12N2S B144564 4-(Phenylthio)benzene-1,2-diamine CAS No. 43156-48-5

4-(Phenylthio)benzene-1,2-diamine

Cat. No. B144564
CAS RN: 43156-48-5
M. Wt: 216.3 g/mol
InChI Key: YLEPPBFOGUYOEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methodologies. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is described, which involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles . Another synthesis method reported is the interaction of 1,4-dithiocarbamidobenzene with substituted phenylisothiocyanates in an acetone-ethanol medium . These methods could potentially be adapted for the synthesis of "4-(Phenylthio)benzene-1,2-diamine."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of an anyle-pyridine derivative was determined, crystallizing in the triclinic P-1 space group . Complexes of (η(6)-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been solved, showing a piano stool type arrangement around the ruthenium . These studies provide insights into how "4-(Phenylthio)benzene-1,2-diamine" might be structurally characterized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes nucleophilic addition reactions, as seen with the addition of benzenethiol to unsaturated nucleosides . Additionally, the ruthenium complexes mentioned earlier have been used in catalytic oxidation and transfer hydrogenation reactions . These examples suggest potential chemical reactions that "4-(Phenylthio)benzene-1,2-diamine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the spectroscopic and thermal properties of anyles of 4-benzoylpyridine were investigated, including their electronic structure and vibrational data . Polyimides synthesized from related diamines showed a range of glass transition temperatures and were characterized by their amorphous nature . These findings could inform the expected properties of "4-(Phenylthio)benzene-1,2-diamine."

Relevant Case Studies

While no direct case studies on "4-(Phenylthio)benzene-1,2-diamine" are provided, the papers include case studies on the synthesis and application of similar compounds. For example, the ruthenium complexes were used in catalytic reactions, providing a case study on the application of such compounds in catalysis . The nucleophilic addition to unsaturated nucleosides provides a case study on the use of phenylthio derivatives in organic synthesis .

Scientific Research Applications

Electrochemical Synthesis

4-(Phenylthio)benzene-1,2-diamine derivatives have been synthesized using electrochemical methods. A study by Sharafi-kolkeshvandi et al. (2016) discusses the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through anodic oxidation of 2-aminodiphenylamine. This method utilized water and ethanol as solvents and avoided toxic reagents, demonstrating an environmentally friendly approach to synthesizing these derivatives (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

Singh and Quraishi (2016) investigated the use of novel bis Schiff's bases, including N1,N1'-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine), as corrosion inhibitors for mild steel in acidic environments. These inhibitors were shown to effectively protect metal surfaces from corrosion, suggesting potential industrial applications in steel preservation (Singh & Quraishi, 2016).

Synthesis of Polyimides and Polyamides

The synthesis of novel polyimides and polyamides using 4-(Phenylthio)benzene-1,2-diamine derivatives has been explored. For instance, Liu et al. (2005) synthesized organosoluble ditrifluoromethylated aromatic polyimides using diamine monomers derived from this compound. These polymers exhibited high thermal stability and solubility in various solvents, indicating their potential in high-performance material applications (Liu et al., 2005).

Biological Activity

Karpińska et al. (2012) developed biologically active compounds by reacting aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione] with N-substituted benzene-1,2-diamines. These compounds showed significant cytotoxic activity against various human cancer cell lines, highlighting their potential in medical research and drug development (Karpińska et al., 2012).

Catalysis

Adolph et al. (2015) reported the use of 4-(Phenylthio)benzene-1,2-diamine derivatives in the synthesis of new ionic cobalt(III) complexes. These complexes showed potential as catalysts for the coupling of epoxides with carbon dioxide, indicating their relevance in chemical synthesis and environmental applications (Adolph et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-phenylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEPPBFOGUYOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195734
Record name 4-(Phenylthio)benzene-1,2-diamine
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylthio)benzene-1,2-diamine

CAS RN

43156-48-5
Record name 4-(Phenylthio)-1,2-benzenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylthio)benzene-1,2-diamine
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Record name 4-(Phenylthio)benzene-1,2-diamine
Source EPA DSSTox
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Record name 4-(phenylthio)benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

4.5 Kg. of 1-amino-2-nitro-5-phenylthiobenzene in 60 l. of methanol and 30 l. of water is treated, under nitrogen, with 8.0 kg. of sodium dithionite and 2.0 kg. of sodium carbonate at reflux. The mixture is heated for 2 hours and the methanol is removed by distillation. The mixture is cooled and extracted with dichloromethane. The dichloromethane solution is filtered, dried over sodium sulfate, and 1,2-diamino-4-phenylthiobenzene is isolated by evaporation.
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Synthesis routes and methods II

Procedure details

3.5 G. of 2-amino-4-phenylthio-1-nitrobenzene in 8 ml. conc. hydrochloric acid is treated with a solution of 16 g. of stannous chloride in 8 ml. conc. hydrochloric acid. The mixture is heated for 1 hour on a steam bath, cooled and treated with potassium bicarbonate and chloroform. The mixture is filtered and the chloroform layer evaporated. The residue is triturated with hot cyclohexane yielding 1,2-diamino-4-phenylthiobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EV Patridge, ESE Eriksson, PG Penketh… - Archives of …, 2012 - Springer
Here, we report on 7-nitro-4-(phenylthio)benzofurazan (NBF-SPh), the most potent derivative among a set of patented anticancer 7-nitrobenzofurazans (NBFs), which have been …
Number of citations: 24 link.springer.com
I Song, SJ Park, GS Yeom, K Song, T Kim… - Biomedicine & …, 2023 - Elsevier
In recent years, microtubule-targeting agents (MTAs) have gained considerable interest in developing novel small-molecule anticancer drugs. MTAs demonstrate anticancer activity …
Number of citations: 2 www.sciencedirect.com
G Washbourn - 2019 - search.proquest.com
Cryptococcus neoformans is a yeast like fungal pathogen that is relatively unknown despite causing large numbers of deaths per year. It is a disease that is prevalent in sub-Saharan …
Number of citations: 4 search.proquest.com

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